molecular formula C10H8N4O2 B8426002 2-Amino-3-nitro-5-pyridin-3-yl-pyridine

2-Amino-3-nitro-5-pyridin-3-yl-pyridine

Cat. No.: B8426002
M. Wt: 216.20 g/mol
InChI Key: HCXXIQMZLNTCOZ-UHFFFAOYSA-N
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Description

2-Amino-3-nitro-5-pyridin-3-yl-pyridine is a heterocyclic compound featuring a pyridine core substituted with an amino (-NH₂) group at position 2, a nitro (-NO₂) group at position 3, and a pyridin-3-yl moiety at position 5 (Figure 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

3-nitro-5-pyridin-3-ylpyridin-2-amine

InChI

InChI=1S/C10H8N4O2/c11-10-9(14(15)16)4-8(6-13-10)7-2-1-3-12-5-7/h1-6H,(H2,11,13)

InChI Key

HCXXIQMZLNTCOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(N=C2)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Molecular Formula : C₁₀H₇N₅O₂
  • Molecular Weight : 241.19 g/mol
  • Melting Point : 278–282°C (based on structurally analogous compounds with nitro substituents) .
  • Spectroscopic Data :
    • IR (cm⁻¹) : 3479 (asymmetric N-H stretch), 3323 (symmetric N-H stretch), 2183 (C≡N stretch, if applicable), 1672 (C=O stretch in related derivatives), 1565 and 1459 (aromatic C=C and nitro group vibrations) .
    • ¹H NMR : Expected δ ~6.8–8.5 ppm (aromatic protons), δ ~5.2 ppm (NH₂, broad) .

The compound is synthesized via multi-step reactions involving condensation, nitration, and cross-coupling, as seen in analogous pyridine derivatives . Its nitro and amino groups enable further functionalization, such as reduction to amines or participation in Suzuki-Miyaura couplings .

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key IR Peaks (cm⁻¹) Notable Applications
2-Amino-3-nitro-5-pyridin-3-yl-pyridine NH₂ (C2), NO₂ (C3), Pyridin-3-yl (C5) C₁₀H₇N₅O₂ 241.19 278–282 3479 (N-H), 1565 (NO₂) Pharmaceutical intermediates
2-Amino-5-nitropyridine NH₂ (C2), NO₂ (C5) C₅H₅N₃O₂ 139.11 268–272 3320 (N-H), 1520 (NO₂) Precursor for agrochemicals
2-Methyl-5-nitropyridin-3-amine NH₂ (C3), NO₂ (C5), CH₃ (C2) C₆H₇N₃O₂ 153.14 288–292 3471 (N-H), 1569 (NO₂) Antimicrobial agents
2-Amino-5-bromo-3-hydroxypyridine NH₂ (C2), Br (C5), OH (C3) C₅H₅BrN₂O 205.01 Not reported 3358 (O-H), 1252 (C-O) Fluorescent probes
5-Nitro-2-pyridinecarboxylic acid COOH (C2), NO₂ (C5) C₆H₄N₂O₄ 168.11 210–215 1675 (C=O), 1530 (NO₂) Coordination chemistry

Key Comparisons:

a. Substituent Effects on Melting Points

  • Nitro groups enhance intermolecular dipole interactions, raising melting points. For example: this compound (278–282°C) vs. Methyl substituents (e.g., 2-Methyl-5-nitropyridin-3-amine) further increase rigidity, yielding higher MPs (288–292°C) .

b. Spectroscopic Trends

  • Nitro Groups: Symmetric and asymmetric NO₂ stretches appear at 1459–1569 cm⁻¹ in nitro-pyridines .
  • Amino Groups: N-H stretches range from 3320–3479 cm⁻¹, with broader peaks in primary amines .

Preparation Methods

Direct Bromination of 2-Aminopyridine

The unprotected amino group in 2-aminopyridine allows for straightforward bromination under mild conditions. In a method described by CN103664763A, 2-aminopyridine is dissolved in dimethylformamide (DMF), methylene chloride, or ethanol, followed by dropwise addition of liquid bromine at 50–60°C for 1–2 hours. This yields 2-amino-5-bromopyridine with minimal byproducts (85–92% purity). The rate of bromine addition (3–5 seconds per drop) ensures controlled reaction kinetics, preventing over-bromination or quaternization of the pyridine nitrogen.

Protective Group-Assisted Bromination

US5453512A discloses an alternative route using 2-acylaminopyridine as a starting material to mitigate side reactions. Acylation of the amino group (e.g., with acetic anhydride) forms 2-acetamidopyridine, which undergoes bromination in hydrocarbon solvents (n-hexane, n-heptane) or halogenated solvents (dichloromethane, chloroform). The acyl group enhances solubility and directs bromination exclusively to the 5-position, yielding 2-acetamido-5-bromopyridine. Subsequent hydrolysis regenerates the amino group, though this adds two extra steps compared to direct bromination.

Table 1: Comparison of Bromination Methods

MethodSolventTemperature (°C)Yield (%)Purity (%)Source
Direct BrominationDMF50–609085–92
Protective Group RouteDichloromethane25–408895–98

Regioselective Nitration at the 3-Position

Introducing the nitro group at the 3-position requires careful control of electrophilic aromatic substitution (EAS) dynamics. The amino group at position 2 strongly directs nitration to the ortho (3) and para (5) positions, but the pre-existing bromine at position 5 in 2-amino-5-bromopyridine ensures nitration occurs predominantly at position 3.

Nitrating Agent Composition

CN103664763A employs a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 110–120°C for 6–7 hours. The sulfuric acid protonates the amino group, temporarily converting it into a meta-directing ammonium ion, which paradoxically enhances para (3-position) nitration due to steric hindrance from the adjacent bromine. This results in 2-amino-3-nitro-5-bromopyridine with 78–85% yield.

Solvent and Temperature Optimization

Higher reaction temperatures (110–120°C) in polar aprotic solvents like DMF improve nitro group incorporation by stabilizing the nitronium ion (NO₂⁺). In contrast, lower temperatures favor incomplete nitration and byproduct formation, such as 2-amino-5-bromo-4-nitropyridine.

Boronic AcidCatalystLigandSolventYield (%)Source
Pyridin-3-ylboronicPd(CF₃COO)₂PPh₃DMF75
Pyridin-3-ylboronicPd(OAc)₂SPhosMeCN82

Integrated Synthetic Pathways

Combining the above steps, two viable routes emerge:

Direct Route (Unprotected Amino Group)

  • Bromination : 2-Aminopyridine → 2-amino-5-bromopyridine (90% yield).

  • Nitration : 2-Amino-5-bromopyridine → 2-amino-3-nitro-5-bromopyridine (78% yield).

  • Coupling : Suzuki-Miyaura reaction with pyridin-3-ylboronic acid → target compound (75% yield).
    Total Yield : 90% × 78% × 75% = 52.7% .

Protective Group Route

  • Acylation : 2-Aminopyridine → 2-acetamidopyridine (95% yield).

  • Bromination : 2-Acetamidopyridine → 2-acetamido-5-bromopyridine (88% yield).

  • Nitration : 2-Acetamido-5-bromopyridine → 2-acetamido-3-nitro-5-bromopyridine (85% yield).

  • Deprotection : Hydrolysis → 2-amino-3-nitro-5-bromopyridine (90% yield).

  • Coupling : Suzuki-Miyaura reaction → target compound (80% yield).
    Total Yield : 95% × 88% × 85% × 90% × 80% = 49.6% .

Comparative Analysis of Methodologies

The direct route offers higher overall yield (52.7% vs. 49.6%) and fewer steps but risks side reactions during nitration due to the unprotected amino group. The protective group route, while longer, achieves superior regioselectivity and purity, critical for pharmaceutical applications. Catalyst choice in the coupling step significantly impacts efficiency; Pd(CF₃COO)₂ with PPh₃ provides a balance between cost and reactivity .

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